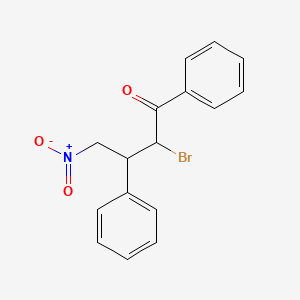![molecular formula C8H5Cl2N5S B14632597 5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine CAS No. 55271-62-0](/img/structure/B14632597.png)
5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine is a heterocyclic compound that features a pyridazine ring substituted with dichloropyridazinyl and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine typically involves the reaction of 5,6-dichloropyridazin-4-amine with a suitable thiol reagent under controlled conditions. One common method involves the use of dry ethanol saturated with ammonia gas, followed by heating the reaction mixture at elevated temperatures (120-130°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the pyridazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridazine ring.
Scientific Research Applications
5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloropyridazin-4-amine: A precursor in the synthesis of 5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine.
Pyridazine derivatives: Compounds with similar pyridazine rings but different substituents.
Uniqueness
This compound is unique due to the presence of both dichloropyridazinyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
55271-62-0 |
|---|---|
Molecular Formula |
C8H5Cl2N5S |
Molecular Weight |
274.13 g/mol |
IUPAC Name |
5-(5,6-dichloropyridazin-4-yl)sulfanylpyridazin-4-amine |
InChI |
InChI=1S/C8H5Cl2N5S/c9-7-6(3-14-15-8(7)10)16-5-2-13-12-1-4(5)11/h1-3H,(H2,11,13) |
InChI Key |
YJFOZIZQIAKKHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=N1)SC2=CN=NC(=C2Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


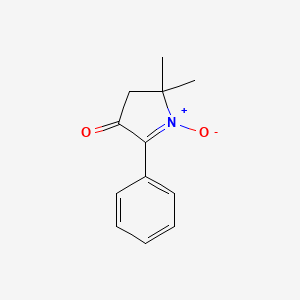
![Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-](/img/structure/B14632525.png)
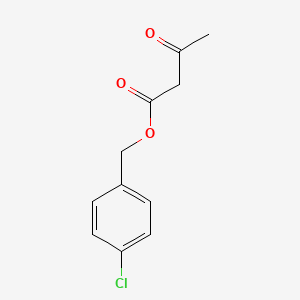
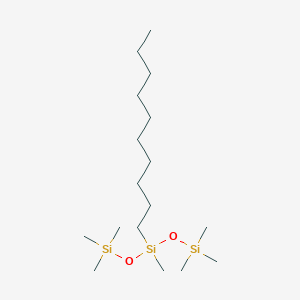
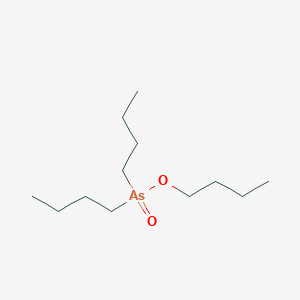
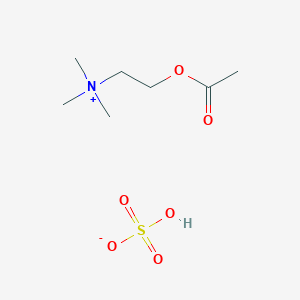
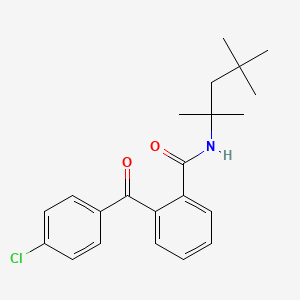


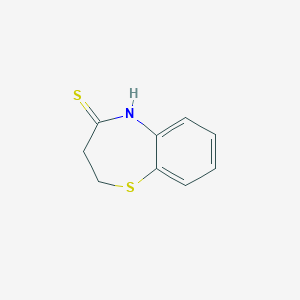
![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)
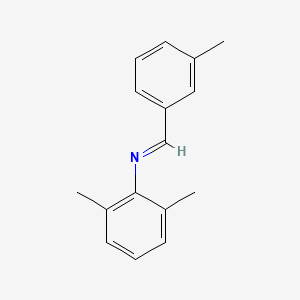
mercury](/img/structure/B14632593.png)
